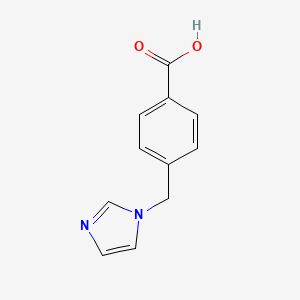

4-(1H-imidazol-1-ylmethyl)benzoic acid

Description

Significance of Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental building blocks in chemistry. Their structural diversity and the unique properties imparted by the presence of heteroatoms (such as nitrogen, oxygen, or sulfur) make them indispensable in various scientific fields, particularly in medicinal chemistry and materials science. mdpi.com Statistics show that over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design. nih.gov These scaffolds can modify crucial properties like solubility, lipophilicity, and hydrogen bonding capacity, which are vital for the efficacy of therapeutic agents. nih.govmdpi.com

Among the vast array of heterocyclic compounds, the imidazole (B134444) ring—a five-membered ring with two nitrogen atoms—holds a special status. researchgate.netrsc.org Imidazole and its derivatives are considered "privileged structures" because they are frequently found in biologically important molecules, such as the amino acid histidine and purine (B94841) bases. researchgate.net In coordination chemistry, the imidazole moiety is a versatile ligand due to its ability to coordinate with metal ions through its imine nitrogen atom (the one with a double bond). wikipedia.org This interaction makes imidazole derivatives excellent candidates for constructing complex supramolecular structures, including metal-organic frameworks (MOFs). researchgate.netrsc.org The parent imidazole nucleus can be derivatized at multiple positions, allowing for the creation of multifunctional ligands that can form advanced crystalline materials with desirable properties. rsc.org

The carboxylic acid group (-COOH) is another key functional group in the design of ligands for coordination chemistry. princeton.edu Carboxylate ligands (RCO₂⁻) are known for their diverse coordination modes; they can bind to a single metal ion through one oxygen atom (monodentate) or both oxygen atoms (bidentate), or they can bridge multiple metal centers. bldpharm.comwikipedia.org This versatility is crucial for the construction of stable and porous metal-organic frameworks. bldpharm.com The choice between rigid and flexible carboxylic acid ligands allows chemists to control the final architecture of the MOF, with rigid ligands tending to form stable pore structures and flexible ones creating novel framework topologies. bldpharm.com

Rationale for Investigating 4-(1H-imidazol-1-ylmethyl)benzoic acid as a Multifunctional Ligand

The compound this compound is a prime example of a rationally designed multifunctional ligand that combines the key features of both imidazole and carboxylic acid groups. ontosight.ai Its structure consists of a benzoic acid molecule linked to an imidazole ring via a methylene (B1212753) (-CH₂-) bridge. ontosight.ai This unique combination of functional groups makes it a highly attractive building block for creating novel coordination polymers and MOFs. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 94084-75-0 ontosight.aialfachemch.com |

| Molecular Formula | C₁₁H₁₀N₂O₂ ontosight.ai |

| Molecular Weight | 206.21 g/mol ontosight.ai |

| Melting Point | 267-268 °C alfachemch.com |

| Predicted Density | 1.24±0.1 g/cm³ alfachemch.com |

The primary appeal of this compound lies in its possession of two distinct coordination sites. The imidazole ring provides a nitrogen donor atom, while the deprotonated carboxylic acid group (carboxylate) offers oxygen donor atoms. evitachem.com This dual-functionality allows the molecule to act as a versatile bridging ligand, linking metal ions in multiple directions to form extended one-, two-, or three-dimensional networks. evitachem.com The lone pair of electrons on the imidazole nitrogen and the oxygen atoms of the carboxylate group facilitate strong coordination with a wide variety of metal centers. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTHRDAMTTXZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94084-75-0 | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 1h Imidazol 1 Ylmethyl Benzoic Acid

State-of-the-Art Synthetic Routes

The most prevalent and efficient methods for synthesizing 4-(1H-imidazol-1-ylmethyl)benzoic acid typically involve a two-step sequence: the initial formation of a methyl or ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This approach is favored due to the higher reactivity of the esterified starting materials and the prevention of undesirable side reactions involving the acidic proton of the carboxyl group.

The crucial step in the synthesis is the formation of the C-N bond that connects the imidazole (B134444) heterocycle to the benzyl (B1604629) fragment. While classic C-N cross-coupling reactions like the Buchwald-Hartwig or Ullmann reactions typically involve the direct coupling of an aryl halide to an amine, the synthesis of this compound proceeds via an N-alkylation of the imidazole ring with a benzylic halide. This reaction, a form of nucleophilic substitution, effectively forges the required benzylic C-N bond.

The primary strategy for this synthesis does not involve a direct coupling of an aryl halide (e.g., 4-bromobenzoic acid) with imidazole, as this would lead to the isomeric product 4-(1H-imidazol-1-yl)benzoic acid, which lacks the methylene (B1212753) spacer. Instead, the synthesis utilizes a derivative of toluene, specifically a methyl 4-(halomethyl)benzoate.

The key starting material for this route is typically methyl 4-(bromomethyl)benzoate (B8499459) . This compound provides an electrophilic benzylic carbon that is susceptible to nucleophilic attack by imidazole. The reaction is an N-alkylation where the nucleophilic nitrogen of the imidazole ring displaces the bromide ion on the benzyl group of the methyl 4-(bromomethyl)benzoate. guidechem.com This process results in the formation of the intermediate, methyl 4-(1H-imidazol-1-ylmethyl)benzoate . The final step is the hydrolysis of this ester to the desired carboxylic acid.

The efficiency and yield of the N-alkylation step are highly dependent on the reaction conditions. A base is typically required to deprotonate the imidazole (pKa ~14.5), enhancing its nucleophilicity, or to scavenge the acid formed during the reaction.

Solvent: Polar aprotic solvents are generally preferred as they can dissolve the ionic intermediates and reactants without participating in the reaction. Dimethylformamide (DMF) and dimethylacetamide (DMA) are common choices. amazonaws.com Acetonitrile is also frequently used.

Temperature: The reaction is often carried out at elevated temperatures, ranging from room temperature to reflux conditions, to ensure a reasonable reaction rate. For instance, reactions in DMA may be refluxed for several days to drive the substitution to completion. amazonaws.comgoogle.com

Catalyst/Base Systems: While not a catalytic reaction in the traditional sense, a base is essential. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are strong enough to deprotonate imidazole or neutralize the HBr byproduct. Stronger bases like sodium hydride (NaH) can be used to pre-form the imidazolide (B1226674) anion, leading to a faster reaction, often at lower temperatures.

The subsequent hydrolysis of the ester intermediate is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final product. chemspider.com

| Reactant A | Reactant B | Solvent | Base/Catalyst | Temperature | Typical Duration |

|---|---|---|---|---|---|

| Imidazole | Methyl 4-(bromomethyl)benzoate | DMF or DMA | K₂CO₃ or NaH | Room Temp. to Reflux | 4 - 72 hours |

| Imidazole | Methyl 4-(chloromethyl)benzoate | Acetonitrile | K₂CO₃ | Reflux | 24 - 48 hours |

Beyond the standard N-alkylation route, other methodologies can be envisioned or adapted for the synthesis of this compound.

The primary route described above is fundamentally a nucleophilic substitution reaction (specifically, Sₙ2). Imidazole acts as the nucleophile, attacking the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate and displacing the bromide leaving group. The reaction proceeds in a single step, forming the C-N bond and a hydrobromide salt of the excess imidazole or reacting with the added base. The choice of a good leaving group on the benzyl moiety (Br > Cl) and a non-protic solvent enhances the rate of this Sₙ2 reaction.

An alternative, though less commonly reported, approach is reductive amination . This method involves the reaction of an aldehyde with an amine in the presence of a reducing agent. For the synthesis of the target compound, this would involve the reaction of 4-formylbenzoic acid with imidazole.

The reaction proceeds in two stages within a single pot:

Formation of an iminium ion intermediate from the reaction between the carbonyl group of 4-formylbenzoic acid and the imidazole.

In-situ reduction of the iminium ion by a selective reducing agent.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com These reagents are mild enough not to reduce the starting aldehyde but are effective at reducing the intermediate iminium ion. This method provides a direct route to the final product, potentially avoiding the need for a separate hydrolysis step if the reaction conditions are compatible with the free carboxylic acid.

| Method | Key Reactants | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | Imidazole, Methyl 4-(bromomethyl)benzoate | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | High-yielding, reliable, readily available starting materials. | Two-step process (alkylation + hydrolysis). Use of halo-compounds. |

| Reductive Amination | Imidazole, 4-Formylbenzoic acid | Iminium ion (in-situ) | Potentially a one-pot reaction. | Can be lower yielding; potential for side reactions. |

Alternative Synthetic Pathways

Functional Group Transformations and Derivatization

The structure of this compound features two primary sites for chemical modification: the carboxylic acid group on the benzene (B151609) ring and the imidazole ring system itself. These functionalities allow for a range of transformations to produce diverse derivatives.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters through several standard methods, most notably Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of an alcohol, which serves as both the reactant and the solvent. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

Common alcohols used for this transformation include methanol (B129727) and ethanol (B145695) to produce the methyl and ethyl esters, respectively. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be achieved under either acidic or basic conditions. For instance, the hydrolysis of related methyl benzoate (B1203000) esters is well-documented and is typically catalyzed by a base like sodium hydroxide in an aqueous or mixed aqueous-organic solvent system. oieau.frchemspider.com The reaction of an ethyl benzoate derivative with hydrochloric acid can also be used to yield the corresponding benzoic acid. prepchem.com

| Alcohol | Acid Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol | Sulfuric Acid (conc.) | Reflux, 4-8 hours | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate |

| Ethanol | Sulfuric Acid (conc.) | Reflux, 4-8 hours | Ethyl 4-(1H-imidazol-1-ylmethyl)benzoate |

| Propan-1-ol | p-Toluenesulfonic Acid | Reflux with Dean-Stark trap, 6-12 hours | Propyl 4-(1H-imidazol-1-ylmethyl)benzoate |

| Butan-1-ol | p-Toluenesulfonic Acid | Reflux with Dean-Stark trap, 6-12 hours | Butyl 4-(1H-imidazol-1-ylmethyl)benzoate |

Modifications of the Imidazole Ring System

The imidazole ring in this compound contains a secondary nitrogen atom (N-3) that is nucleophilic and can undergo further alkylation to form a quaternary imidazolium (B1220033) salt. This reaction, a form of quaternization, typically involves treating the parent compound with an alkyl halide.

The N-alkylation of imidazoles is a well-established transformation. The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring on the electrophilic carbon of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide). This process results in the formation of a positively charged imidazolium cation with the counterion being the halide from the alkylating agent.

The reaction conditions for such N-alkylations can vary, but they often involve heating the 1-substituted imidazole with the alkylating agent in a suitable solvent like acetonitrile, N,N-dimethylformamide (DMF), or toluene. In some cases, a base may be used if the starting imidazole has an acidic proton, but for a 1-substituted imidazole like the title compound, the reaction can often proceed under neutral conditions.

| Alkylating Agent | Solvent | Typical Conditions | Product Cation |

|---|---|---|---|

| Methyl Iodide | Acetonitrile | Room Temperature to Reflux | 3-Methyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-3-ium |

| Ethyl Bromide | DMF | 60-80 °C | 3-Ethyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-3-ium |

| Benzyl Bromide | Toluene | Reflux | 3-Benzyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-3-ium |

| Allyl Bromide | Acetonitrile | Room Temperature to 50 °C | 3-Allyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-3-ium |

The CAS number for this compound is 94084-75-0, and its chemical formula is C₁₁H₁₀N₂O₂. While its existence is confirmed through chemical supplier databases, the in-depth structural studies necessary to fulfill the requested article outline have not been published or are not indexed in common scientific search engines.

Searches have yielded data for structurally related but distinct compounds, such as 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid. These compounds differ in the nature of the heterocyclic ring (benzimidazole vs. imidazole) or the absence of the crucial methylene linker between the imidazole and benzoic acid moieties. While these related structures have been characterized in detail, this information cannot be extrapolated to accurately describe this compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "Advanced Structural Characterization of this compound and its Assemblies" with the specified subsections at this time. The required research findings, including data tables on molecular conformation, intermolecular interactions, polymorphism, and spectroscopic analyses (FT-IR, FT-Raman, and NMR), are not available in the public domain for this specific compound.

Advanced Structural Characterization of 4 1h Imidazol 1 Ylmethyl Benzoic Acid and Its Assemblies

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

No specific thermogravimetric analysis data for 4-(1H-imidazol-1-ylmethyl)benzoic acid was found in the available literature. TGA is a crucial technique for determining the thermal stability and decomposition profile of a compound. A typical TGA experiment would measure the change in mass of a sample as it is heated at a controlled rate. The resulting data would reveal the temperatures at which the compound degrades and the percentage of mass loss at each stage, providing insights into its decomposition mechanism. For instance, the initial mass loss might correspond to the loss of the carboxylic acid group, followed by the decomposition of the imidazole (B134444) and benzene (B151609) rings at higher temperatures. However, without experimental data, any description of the decomposition pathway for this specific compound would be purely speculative.

Microscopic and Diffraction Studies of Extended Materials

Transmission Electron Microscopy (TEM) and Electron Diffraction (3DED, MicroED, cRED)

There are no published TEM images or electron diffraction data for assemblies of this compound. TEM would be instrumental in visualizing the morphology of any self-assembled structures, such as nanofibers, nanorods, or crystalline aggregates, on the nanometer scale. Electron diffraction techniques like 3DED, MicroED, or cRED could provide detailed crystallographic information from nanocrystals, which are often too small for conventional X-ray diffraction methods. This would allow for the determination of the unit cell parameters and the arrangement of molecules within the crystal lattice of these nano-assemblies.

Atomic Force Microscopy (AFM) for Surface Morphology

Specific AFM studies on the surface morphology of this compound have not been reported. AFM is a powerful technique for imaging the topography of surfaces at the nanoscale. It could be used to characterize the surface of thin films or self-assembled monolayers of the compound on a substrate. The resulting images would provide information on surface roughness, domain structures, and the presence of any ordered molecular arrangements. Such data is critical for understanding how the molecule organizes on surfaces, which is important for applications in areas like sensor technology or molecular electronics.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity

No PXRD patterns for this compound are available in the reviewed literature. PXRD is a fundamental technique for characterizing the crystalline nature of a bulk powder sample. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. It can be used to confirm the phase purity of a synthesized batch, identify different polymorphs (different crystal structures of the same compound), and determine the degree of crystallinity of the material. Without a reference PXRD pattern, it is not possible to assess the bulk crystalline properties of this compound.

Coordination Chemistry of 4 1h Imidazol 1 Ylmethyl Benzoic Acid

Complexation with Metal Ions

The coordination behavior of 4-(1H-imidazol-1-ylmethyl)benzoic acid is dictated by the interplay of its two distinct functional groups. Upon deprotonation, the carboxylate group offers a site for ionic bonding, while the neutral imidazole (B134444) ring provides a coordination site through its pyridinic nitrogen atom. This dual functionality allows the ligand to act as a linker between metal centers, forming extended structures. Research on analogous systems, such as 4-(benzimidazol-1-ylmethyl)benzoic acid, provides significant insight into its complexation behavior, revealing a rich structural diversity influenced by the choice of metal, reaction conditions, and the presence of auxiliary ligands. researchgate.net

The structural versatility of this compound allows it to adopt several coordination modes, which are crucial in determining the final architecture of the resulting metal complex.

Monodentate Coordination : In this mode, the ligand coordinates to a single metal center through either the imidazole nitrogen or one of the carboxylate oxygen atoms. This is less common in the formation of extended frameworks but can be observed in simpler coordination complexes or when other competing ligands are present.

Bidentate Coordination : The carboxylate group can coordinate to a metal center in a bidentate fashion. This can be either chelating, where both oxygen atoms bind to the same metal ion, or bridging, where the two oxygen atoms bind to two different metal ions.

Bridging Coordination : The most common and vital role of this ligand in constructing coordination polymers and MOFs is as a bridging ligand. It typically uses the imidazole nitrogen to coordinate to one metal center and the carboxylate group (in either a monodentate or bidentate fashion) to coordinate to another. This N,O-donor bridging is fundamental to the formation of one-, two-, or three-dimensional networks.

Studies on the closely related ligand 4-(benzimidazol-1-ylmethyl)benzoic acid (HL) have demonstrated its ability to utilize its O-donor carboxylate and N-donor benzimidazol-1-ylmethyl groups to create varied and extended network structures. researchgate.net For instance, in complexes with cobalt(II) and zinc(II), the ligand acts as a bridging linker, connecting metal centers to form two-dimensional sheets. researchgate.net

Table 1: Coordination Behavior of Analogous Imidazole-Carboxylate Ligands with Various Metal Ions

| Compound Formula | Ligand | Metal Ion | Ligand Coordination Mode | Resulting Structure |

|---|---|---|---|---|

| [Co(L)₂]·H₂O | 4-(benzimidazol-1-ylmethyl)benzoate (L) | Co(II) | Bridging (N,O-donor) | 2D Network, (4⁴·6²) topology researchgate.net |

| [Zn(L)₂]·H₂O | 4-(benzimidazol-1-ylmethyl)benzoate (L) | Zn(II) | Bridging (N,O-donor) | 2D Network, (4⁴·6²) topology researchgate.net |

| [Mn(L)₂(phen)]·H₂O | 4-(benzimidazol-1-ylmethyl)benzoate (L) | Mn(II) | Bridging (N,O-donor) | 2D Network, (4⁴·6²) topology researchgate.net |

| Zn(IBA)₂ | 4-(1H-imidazol-1-yl)benzoate (IBA) | Zn(II) | Bridging (N,O-donor) | 2-fold interpenetrating (4,4)-net rsc.org |

| Cd(IBA)₂·H₂O·1.7DMF | 4-(1H-imidazol-1-yl)benzoate (IBA) | Cd(II) | Bridging (N,O-donor) | 4-fold interpenetrating diamond net rsc.org |

The geometry and oxidation state of the metal ion are critical factors that direct the assembly of the coordination framework. Different metal ions have distinct preferences for coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which the ligand must accommodate.

For example, research on the analogous 4-(benzimidazol-1-ylmethyl)benzoate ligand shows that Co(II) and Zn(II), which both readily adopt tetrahedral coordination, form isostructural 2D networks. researchgate.net However, the introduction of an auxiliary ligand like 1,10-phenanthroline (B135089) (phen) with Mn(II) can still result in a similar 2D network, demonstrating the robustness of the primary ligand's linking ability. researchgate.net Conversely, changing the counter-anion in the Mn(II)-phen system from a coordinating one to a non-coordinating one like perchlorate (B79767) (ClO₄⁻) results in a completely different dinuclear structure instead of an extended network. researchgate.net This illustrates that the final structure is a delicate balance between the coordination preferences of the metal ion, the geometry of the primary ligand, and the influence of other species in the reaction mixture.

A key structural feature of this compound is the methylene (B1212753) (-CH₂-) group that connects the imidazole and phenyl rings. This linker imparts significant conformational flexibility, allowing the ligand to bend and rotate to satisfy the geometric requirements of different metal centers. This flexibility is a defining characteristic that distinguishes it from more rigid ligands where the imidazole and benzoic acid moieties are directly connected.

This rotational freedom is evident in the crystal structure of the related 4-(benzimidazol-1-ylmethyl)benzoic acid, where the benzimidazole (B57391) and benzene (B151609) rings are oriented nearly perpendicular to each other, with a dihedral angle of 85.56°. nih.gov This conformation highlights the ligand's capacity to act as a versatile building block in molecular self-assembly. nih.gov The ability of the ligand to adopt various conformations allows for the formation of diverse and sometimes unpredictable framework topologies, including interpenetrated networks where multiple identical frameworks grow through one another. rsc.org

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional and flexible nature of this compound makes it an excellent candidate for the synthesis of MOFs. In this context, the ligand acts as a "strut" that connects metal-containing "nodes" (single metal ions or metal clusters) to build up a porous, crystalline framework.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline MOFs. nih.gov These methods involve heating a mixture of the metal salt and the organic ligand in a sealed container, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. nih.gov

Hydrothermal Synthesis : This method uses water as the solvent. The high temperature and pressure facilitate the deprotonation of the carboxylic acid and promote the crystallization of the framework.

Solvothermal Synthesis : This technique employs organic solvents, with N,N-dimethylformamide (DMF) being one of the most frequently used. nih.gov The solvent can sometimes play a structural role, coordinating to the metal centers or acting as a template within the pores of the MOF.

A typical synthesis involving a related ligand, 4-(benzimidazol-1-ylmethyl)benzoic acid, involves reacting it with a metal salt like manganese(II) bromide in a solvent mixture of DMF and water. nih.gov The mixture is sealed in a Teflon-lined stainless steel container and heated at 373 K (100 °C) for several days. nih.gov Upon cooling, crystalline products are formed. The choice of solvent, temperature, reaction time, and reactant ratios can all influence the final product's structure and properties. rsc.org

Table 2: Representative Solvothermal/Hydrothermal Conditions for MOF Synthesis with Analogous Ligands

| MOF Formula | Ligand | Metal Source | Solvent | Temperature | Time | Resulting Topology |

|---|---|---|---|---|---|---|

| Zn(IBA)₂ | 4-(1H-imidazol-1-yl)benzoate (IBA) | Zn(NO₃)₂·6H₂O | DMF/Ethanol (B145695)/H₂O | 100 °C | 3 days | 2-fold interpenetrating (4,4)-net rsc.org |

| Co(IBA)₂ | 4-(1H-imidazol-1-yl)benzoate (IBA) | Co(NO₃)₂·6H₂O | DMF/Ethanol/H₂O | 100 °C | 3 days | 2-fold interpenetrating (4,4)-net rsc.org |

| Cd(IBA)₂·H₂O·1.7DMF | 4-(1H-imidazol-1-yl)benzoate (IBA) | Cd(NO₃)₂·4H₂O | DMF/H₂O | 120 °C | 3 days | 4-fold interpenetrating diamond (dia) net rsc.org |

| [Co(L)₂]·H₂O | 4-(benzimidazol-1-ylmethyl)benzoate (L) | CoCl₂·6H₂O | Ethanol/H₂O | 160 °C | Not Specified | 2D (4⁴·6²) net researchgate.net |

| Polymorph of HL | 4-(benzimidazol-1-ylmethyl)benzoic acid (HL) | MnBr₂ | DMF/H₂O | 100 °C | 3 days | 2D network via H-bonds nih.gov |

The process of MOF self-assembly can be viewed through the lens of topology, where the structure is simplified into nodes (metal centers) and linkers (organic ligands). whiterose.ac.uk The geometry of the this compound ligand—specifically the angle between the coordination vectors of the imidazole nitrogen and the carboxylate group, along with its length and flexibility—plays a crucial role in directing the topology of the resulting framework.

Even subtle changes, such as the choice of metal ion, can lead to different topologies with the same ligand. For example, the isomer 4-(1H-imidazol-1-yl)benzoic acid forms a twofold interpenetrating (4,4)-net with Zn(II) but a fourfold interpenetrating diamondoid (dia) net with Cd(II). rsc.org The larger ionic radius of cadmium and its preference for higher coordination numbers likely drive the formation of the more complex diamondoid topology. The flexibility of the methylene linker in this compound adds another layer of complexity, potentially allowing for the formation of entangled or flexible frameworks that can respond to external stimuli.

Role of the Ligand in Directing Framework Topology

Formation of 1D, 2D, and 3D Coordination Polymers

The dimensionality of coordination polymers constructed from this compound is highly dependent on the coordination geometry of the metal center and the specific reaction conditions.

1D Chains: One-dimensional (1D) chain-like structures are often formed when the metal ions are linked into a linear or zigzag pattern by the ligand. For example, a cadmium(II) complex, {[Cd(ImBA)₂(H₂O)₂]·H₂O}n, features Cd(II) centers bridged by two ImBA ligands, resulting in a 1D polymeric chain.

2D Layers: Two-dimensional (2D) layered structures, or sheets, arise when the 1D chains are further connected. In the case of a zinc(II) complex, [Zn(ImBA)₂]n, the Zn(II) ions are tetrahedrally coordinated by two nitrogen atoms and two oxygen atoms from four distinct ImBA ligands. This connectivity extends into a 2D layer with a (4,4) topological network. These layers are further assembled into a 3D supramolecular structure via hydrogen bonding.

3D Frameworks: Three-dimensional (3D) frameworks represent the highest level of structural complexity, where the metal-ligand connections extend in all directions. A cobalt(II) complex, [Co(ImBA)₂]n, demonstrates this by forming a 3D framework with a diamondoid topology. Each cobalt center is coordinated by four different ImBA ligands, creating a robust, extended network.

| Compound Formula | Metal Ion | Dimensionality | Structural Features |

| {[Cd(ImBA)₂(H₂O)₂]·H₂O}n | Cd(II) | 1D | Polymeric chain structure |

| [Zn(ImBA)₂]n | Zn(II) | 2D | Layered (4,4) topological network |

| [Co(ImBA)₂]n | Co(II) | 3D | Diamond-like (diamondoid) framework |

| {[Cu₂(ImBA)₄(H₂O)₂]·H₂O}n | Cu(II) | 2D | Binuclear copper paddle-wheel units forming a sheet |

Interpenetrating Networks (e.g., Diamondoid, Dia Nets)

Interpenetration is a common phenomenon in MOF chemistry where two or more independent frameworks grow through one another without being covalently bonded. This often occurs to fill the void space within a single network, leading to more stable structures. The this compound ligand has been shown to form such networks.

A notable example is a cobalt(II) coordination polymer, [Co(ImBA)₂], which forms a 3D framework with a diamondoid (dia) topology. This structure is characterized by a four-fold interpenetration, meaning four identical diamond-like networks are interwoven. This high degree of interpenetration significantly increases the packing efficiency and stability of the crystal lattice. Similarly, a zinc(II) complex with the formula [Zn(ImBA)₂] also forms a twofold interpenetrated diamondoid network.

Influence of Auxiliary Ligands on MOF Architecture

For instance, when 1,4-benzenedicarboxylic acid (H₂BDC) is used as an auxiliary ligand with HImBA and zinc(II), a 3D pillared-layer framework is formed. In this architecture, 2D layers constructed from Zn(II) ions and HImBA ligands are connected by BDC pillars, creating a porous 3D structure. The dimensions and chemical nature of the auxiliary ligand are critical; using a longer dicarboxylate ligand like 4,4'-biphenyldicarboxylic acid can lead to frameworks with different pore sizes and topologies. The choice of auxiliary ligand provides a powerful strategy for tuning the structural properties of the final material.

Control over Pore Size and Functionality through Ligand Design

The rational design of the primary ligand itself is a cornerstone of MOF chemistry for controlling framework properties. By chemically modifying the this compound backbone, it is possible to systematically alter the pore size, shape, and chemical environment of the resulting MOF.

Introducing functional groups onto the benzene ring of the HImBA ligand can imbue the framework with new properties. For example, adding a hydroxyl (-OH) or amino (-NH₂) group can create specific active sites for catalysis or selective guest binding. Furthermore, extending the length of the ligand by introducing spacer groups between the imidazole and benzoic acid moieties can lead to the formation of frameworks with larger pores. This strategic, bottom-up approach allows for the pre-design of MOFs with tailored functionalities for specific applications.

Supramolecular Interactions in Coordination Architectures

While the coordination bonds between metal ions and ligands form the primary structure of a MOF, weaker supramolecular interactions are crucial for stabilizing the extended architecture and influencing the crystal packing.

Hydrogen Bonding Networks in Extended Solids

Hydrogen bonds play a vital role in the assembly of coordination polymers based on this compound. In many structures, especially those of lower dimensionality (1D and 2D), hydrogen bonds link the individual polymer chains or layers into a higher-dimensional supramolecular network.

Biological Activities and Mechanistic Investigations of 4 1h Imidazol 1 Ylmethyl Benzoic Acid Derivatives

Anti-Cancer Research

Derivatives based on the 4-(1H-imidazol-1-ylmethyl)benzoic acid structure have been extensively investigated for their anti-cancer properties. These studies have revealed their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.

Exploration of Molecular Targets and Pathways

Research has identified that imidazole-based compounds can act as inhibitors of several key enzymes and signaling pathways involved in cancer progression. Their versatility allows them to target a range of proteins critical for tumor growth.

One major area of investigation involves protein kinases, which are crucial regulators of cell function and proliferation. The MAPK cascade, a vital signaling pathway, is a prominent target. Specifically, derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine have been designed and synthesized as inhibitors of V600E mutated BRAF (V600EBRAF), a key kinase in this pathway. nih.gov Other kinase targets for benzimidazole (B57391) derivatives include the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Furthermore, some 4-methylbenzamide (B193301) derivatives containing an imidazole (B134444) fragment have shown inhibitory activity against Bcr-Abl kinase. nih.gov

Beyond kinases, other enzyme families are also targeted. Farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins like Ras which is critical for cell signaling, has been identified as a target. Certain 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines have proven to be potent inhibitors of FT. nih.gov Additionally, Human Topoisomerase I (Hu Topo I), an enzyme essential for DNA replication and transcription, has been identified as a probable target for a series of novel 1H-benzo[d]imidazole (BBZ) derivatives. nih.gov

Mechanistic Studies: DNA Intercalation, Topoisomerase Inhibition, Cell Cycle Modulation

The cytotoxic effects of these compounds are often rooted in their ability to interfere with fundamental cellular processes like DNA replication and cell division.

Topoisomerase Inhibition and DNA Interaction: Novel 1H-benzo[d]imidazole derivatives have been computationally and functionally identified as inhibitors of Human Topoisomerase I. nih.gov The mechanism involves interaction with DNA, which was studied using UV absorption, fluorescence, and circular dichroism spectroscopy. nih.gov These studies suggest that the NH group of the imidazole ring can form strong hydrogen bond interactions with nucleic acid bases in DNA, contributing to the inhibitory action. nih.gov

Cell Cycle Modulation: The anti-cancer activity of these derivatives is also linked to their ability to modulate the cell cycle. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were investigated for their effect on cell cycle progression. nih.gov One particular compound, 12e, was found to cause a significant arrest of cells in the G2/M phase, indicating its interference with cell division processes. Another compound, HB5, a 1,2,4 triazole derivative incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety, caused Hep G2 cancer cells to be arrested at the S and G2/M phases. pensoft.net

Kinase Inhibition Profiles and Structure-Activity Relationship (SAR)

The effectiveness of these compounds as kinase inhibitors is highly dependent on their specific chemical structures. Structure-Activity Relationship (SAR) studies are crucial for optimizing their potency and selectivity.

For V600EBRAF inhibitors, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides were tested. Compounds 12e, 12i, and 12l showed the highest inhibition, with IC₅₀ values of 0.62 µM, 0.53 µM, and 0.49 µM, respectively. nih.gov These compounds demonstrated greater activity against the mutated V600EBRAF compared to the wild-type BRAF and CRAF. nih.gov

In the development of farnesyltransferase inhibitors, SAR studies revealed that a hydrophobic substituent at the 4-position of the benzodiazepine (B76468) ring, linked via a hydrogen bond acceptor, was important for enzyme inhibitory activity. nih.gov Additionally, an aryl ring at position 7 or a hydrophobic group linked to the 8-position was also found to be critical for potent inhibition. nih.gov

For Bcr-Abl kinase inhibitors, a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment was chosen as a terminal group based on the structure of the established inhibitor nilotinib. nih.gov The presence of the trifluoromethyl substituent allows for deeper penetration into an allosteric pocket, enhancing hydrophobic interactions. nih.gov Compound 10 from this series, which contains a 2,6-dichloropurine (B15474) and the imidazole fragment, showed notable inhibitory activity against Bcr-Abl1 kinase. nih.gov

| Compound Series | Target Kinase | Key Compounds | IC₅₀ Values | Source |

|---|---|---|---|---|

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamides | V600EBRAF | 12l | 0.49 µM | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamides | V600EBRAF | 12i | 0.53 µM | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamides | V600EBRAF | 12e | 0.62 µM | nih.gov |

| 4-methylbenzamide derivatives with purine (B94841) | Bcr-Abl1 | Compound 10 | Inhibitory activity noted | nih.gov |

| Tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines | Farnesyltransferase | Compound 36 | 24 nM | nih.gov |

Apoptosis Induction Pathways

A key mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death. Targeting apoptotic pathways is an effective strategy for eliminating cancer cells. nih.gov

Studies on novel imidazole derivatives have shown their ability to induce apoptosis through the mitochondrial pathway. nih.gov One promising compound, 4f, was found to induce apoptosis in HeLa cells by increasing the protein expression of the pro-apoptotic Bax and decreasing the expression of the anti-apoptotic Bcl-2 in a time-dependent manner. nih.gov The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, and a decreased Bcl-2 level can lead to mitochondrial dysfunction and subsequent apoptosis. nih.gov This modulation of Bax/Bcl-2 levels was also observed in studies of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, close structural analogs, where potent compounds were shown to inhibit cancer cell proliferation by inducing apoptosis. rsc.orgnih.govpreprints.org

Antimicrobial Potential

In addition to their anti-cancer properties, imidazole derivatives have demonstrated significant potential as antimicrobial agents. Nitroimidazole derivatives, for example, are used as therapeutic agents against both bacteria and protozoa. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been evaluated for their efficacy against a spectrum of bacteria, showing activity against both Gram-positive and Gram-negative strains.

Research on a novel synthesized derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, revealed broad-spectrum antibacterial activity. azerbaijanmedicaljournal.net The study found that Gram-positive bacteria were more susceptible to this compound than Gram-negative bacteria. azerbaijanmedicaljournal.netresearchgate.net This aligns with other findings where imidazole derivatives were more effective against Gram-positive strains. researchgate.net Similarly, pyrazole-benzoic acid derivatives have been identified as potent agents against Gram-positive pathogens like staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. mdpi.com

However, activity is not limited to Gram-positive bacteria. Various imidazole hybrids have shown good antibacterial activity towards both types of bacteria. nih.gov For instance, certain synthesized benzimidazole derivatives demonstrated good inhibition against a panel of bacteria including Gram-positive strains like Micrococcus luteus and Bacillus subtilis, and Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net

| Compound/Derivative Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Reported Activity/MIC | Source |

|---|---|---|---|---|

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Various | Various | More susceptible than Gram-negative | azerbaijanmedicaljournal.netresearchgate.net |

| Substituted benzimidazole analogues (5c, 5d, 5e) | M. tuberculosis, M. luteus, MRSA, B. subtilis | P. aeruginosa, K. pneumonia, E. coli | Good inhibition activity | researchgate.net |

| Pyrazole-benzoic acid derivatives (Compound 6) | S. aureus strains, Enterococci, B. subtilis | - | MIC: 3.12–6.25 µg/mL against S. aureus | mdpi.com |

| Quinolone/imidazole hybrids (Compound 93i) | - | P. aeruginosa | MIC: 460 nM | nih.gov |

| 5-nitroimidazole/oxazolidinone hybrid (Compound 45) | Bacillus cereus | - | MIC: 200 nM | nih.gov |

Mechanisms: Interference with DNA Replication, Cell Wall Synthesis, Cell Membrane Disruption

The antimicrobial and antifungal activities of imidazole-based compounds are often attributed to their ability to disrupt fundamental cellular processes in pathogens. While specific mechanistic studies on this compound are limited, the broader class of azole antifungals, to which the imidazole moiety belongs, is well-characterized. The primary mechanism of action for many azole antifungals is the disruption of membrane integrity. They achieve this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death.

Furthermore, studies on other heterocyclic compounds incorporating a benzoic acid moiety have pointed towards cell membrane disruption as a plausible mode of action against bacteria. For instance, certain pyrazole (B372694) derivatives have been shown to cause permeabilization of the bacterial cell membrane. mdpi.com This suggests that derivatives of this compound may share a similar mechanism, leveraging their structural features to interfere with the physical integrity of microbial cell membranes. mdpi.com Information regarding the direct interference with DNA replication or cell wall synthesis for this specific class of derivatives is less prevalent in the current scientific literature.

Antifungal Efficacy against Key Fungal Species

Derivatives of this compound have demonstrated significant antifungal activity against a wide array of pathogenic fungi. A notable study on a series of substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives highlighted their potent efficacy. nih.gov These compounds were tested in vitro against various yeasts, systemic mycoses, and dermatophytes, showing promising results. nih.gov

The in vitro activity was particularly strong against species of Trichophyton and Microsporum, Epidermophyton floccosum, and Candida stellatoidea. The efficacy against Aspergillus fumigatus and Candida albicans was reported as moderate to potent. nih.gov Among the tested compounds, two bis(4-chlorophenyl) analogues were identified as the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 7.0 µg/mL. These values are comparable, and in some cases superior, to the standard antifungal agent ketoconazole, which exhibited MIC values between 0.2 and 20.0 µg/mL in the same assays. nih.gov

| Compound | Fungal Species | MIC Range (µg/mL) | Reference Compound (Ketoconazole) MIC Range (µg/mL) |

|---|---|---|---|

| bis(4-chlorophenyl) analogues (18 and 19) | Various Yeasts, Mycoses, Dermatophytes | 0.2 - 7.0 | 0.2 - 20.0 |

Antiviral and Antitubercular Investigations

The therapeutic potential of imidazole-containing scaffolds extends to antiviral and antitubercular applications. Research into related heterocyclic systems, such as imidazo[2,1-b]thiazole (B1210989) derivatives bearing a hydrazone moiety, has provided evidence of such activities. nih.gov

In antitubercular screenings, these molecules were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. One of the 5-nitro-2-furfurylidene derivatives demonstrated the highest activity within its series. nih.gov

Regarding antiviral properties, the same series of compounds was tested against a panel of DNA and RNA viruses. A particular derivative showed the most potent activity against feline coronavirus in Crandell-Rees Feline Kidney (CRFK) cell cultures, with an antiviral EC50 of 7.5 µM. nih.gov Other compounds in the series displayed activity against herpes simplex virus-1 (HSV-1) and vaccinia virus in human embryonic lung (HEL) cell cultures, with EC50 values ranging from 9 to 20 µM. nih.gov These findings suggest that the broader class of imidazole derivatives represents a promising area for the development of new antitubercular and antiviral agents. nih.gov

| Compound Derivative | Target | Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| Compound 3j (5-nitro-2-furfurylidene) | Mycobacterium tuberculosis H37Rv | N/A | IC50 | 6.16 µg/mL |

| Compound 3j (5-nitro-2-furfurylidene) | Mycobacterium tuberculosis H37Rv | N/A | IC90 | 14.390 µg/mL |

| Compound 3i | Feline Coronavirus | CRFK | EC50 | 7.5 µM |

| Compound 3c | Herpes Simplex Virus-1 | HEL | EC50 | 9 µM |

| Compound 3g | Herpes Simplex Virus-1 | HEL | EC50 | 16 µM |

| Compound 3c | Vaccinia Virus | HEL | EC50 | 20 µM |

| Compound 3g | Vaccinia Virus | HEL | EC50 | 14 µM |

Anti-Inflammatory Effects

Beyond their antimicrobial capabilities, derivatives of this compound have been investigated for their anti-inflammatory effects. The imidazole ring is a key feature in many compounds known to possess anti-inflammatory properties. ontosight.ailongdom.org These properties often stem from the ability of these molecules to interact with and modulate key components of the inflammatory cascade.

Modulation of Inflammatory Mediators

The anti-inflammatory action of imidazole derivatives can be linked to their ability to modulate various inflammatory mediators. One important target is the p38 MAP kinase pathway, which plays a critical role in the production of pro-inflammatory cytokines. Studies on certain N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have shown that they can exert anti-inflammatory effects through the inhibition of p38 MAP kinase. nih.gov By inhibiting this kinase, these compounds can effectively downregulate the signaling pathways that lead to an inflammatory response.

Enzyme Inhibition in Arachidonic Acid Metabolism (e.g., COX-2)

A primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid metabolic pathway. nih.gov Arachidonic acid is converted by cyclooxygenase (COX) enzymes into prostaglandins, which are key mediators of inflammation. impactfactor.org There are two main isoforms, COX-1 and COX-2; COX-1 is typically involved in baseline physiological functions, while COX-2 is induced at sites of inflammation and is a major therapeutic target. nih.govimpactfactor.org

Several studies have explored imidazole-based compounds as selective COX-2 inhibitors. nih.govsciencescholar.usaalto.fi The structural characteristics of the imidazole ring and its substituents can allow for specific binding to the active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins. This targeted inhibition is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. aalto.fi

Impact on Cytokine Expression (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), are fundamental drivers of the inflammatory response. nih.govnih.gov The ability to suppress the production or secretion of these cytokines is a hallmark of an effective anti-inflammatory agent. Research has shown that tetra-substituted imidazole-containing compounds can inhibit the secretion of pro-inflammatory cytokines, including TNF-α and IL-1β, in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net By reducing the levels of these key signaling molecules, imidazole derivatives can effectively dampen the inflammatory cascade, suggesting a significant mechanism for their observed anti-inflammatory effects. researchgate.net

Other Pharmacological Applications

The structural framework of this compound combines two key pharmacophores, the imidazole ring and a benzoic acid moiety, both of which are prominent in the design of agents for metabolic diseases. This has led to investigations into its derivatives as potential treatments for type 2 diabetes through dual mechanisms: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and the agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

PTP1B Inhibition:

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant negative regulator within the insulin (B600854) and leptin signaling pathways. nih.govnih.gov Its inhibition is a validated therapeutic strategy to enhance insulin sensitivity. nih.govnih.gov Research has identified that derivatives of benzoic acid can act as potent and selective inhibitors of PTP1B. nih.govnih.gov For instance, a series of oxalylarylaminobenzoic acids were developed as reversible and competitive inhibitors that occupy the enzyme's catalytic site. nih.gov The acidic carboxyl group of the benzoic acid moiety is often crucial for anchoring the inhibitor to the active site of PTP1B. The imidazole component, present in the this compound scaffold, can contribute to forming additional interactions within the enzyme's binding pocket, potentially enhancing potency and selectivity. Studies on various heterocyclic compounds have demonstrated their utility in targeting PTP1B, making the imidazole-benzoic acid combination a rational approach for developing novel inhibitors. nih.gov

Interactive Table: PTP1B Inhibition by Benzoic Acid Derivatives Below is a summary of the inhibitory activity of selected benzoic acid derivatives against PTP1B, illustrating the potential of this chemical class.

| Compound | PTP1B IC₅₀ (µM) | Inhibition Type | Reference |

| 2,3-dimethylphenyloxalylaminobenzoic acid | ~24 | Competitive | nih.gov |

| Optimized Oxalylarylaminobenzoic Acid (12d) | 0.049 | Competitive | nih.gov |

Note: The compounds listed are examples of benzoic acid derivatives investigated for PTP1B inhibition and are not direct derivatives of this compound, but serve to illustrate the principle.

PPAR-γ Agonism:

PPAR-γ is a ligand-activated nuclear receptor that is a master regulator of adipogenesis and a key target for insulin-sensitizing drugs. nih.govnih.gov Agonists of PPAR-γ, such as the thiazolidinedione class, are effective in treating type 2 diabetes. The imidazole and related benzimidazole scaffolds have been incorporated into molecules designed as PPAR-γ agonists. nih.govresearchgate.netresearchgate.net These heterocyclic systems can engage in critical hydrogen bonding and hydrophobic interactions within the large ligand-binding domain of the PPAR-γ receptor. The carboxylic acid function, as seen in this compound, is a common feature in many PPAR-γ agonists, where it typically interacts with key amino acid residues like histidine and tyrosine in the binding pocket. Therefore, derivatives of this compound are considered promising candidates for development as PPAR-γ agonists. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. The biological efficacy of its derivatives is highly dependent on the interplay between the imidazole ring, the benzoic acid moiety, and the linker connecting them.

For PTP1B inhibition, the carboxylic acid group on the benzoic acid ring is a key molecular feature. nih.gov Its position and acidity are critical for forming salt bridges or hydrogen bonds with positively charged residues in the enzyme's active site. SAR studies on analogous benzoic acid inhibitors have shown that substitutions on the phenyl ring can significantly modulate potency. nih.govresearchgate.net For example, introducing hydrophobic groups can lead to enhanced binding by interacting with non-polar regions of the enzyme, while electron-withdrawing groups can influence the acidity of the carboxylate and thereby its binding affinity. nih.gov

Regarding the imidazole moiety, its role extends beyond simple structural support. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions. mdpi.com SAR studies on various imidazole-based inhibitors have shown that substitution on the imidazole ring can fine-tune the molecule's electronic properties and steric profile, which in turn affects target binding and selectivity. nih.gov

For PPAR-γ agonism, the acidic head group (benzoic acid) is essential for anchoring the molecule in the ligand-binding domain. The linker and the imidazole portion of the molecule typically occupy a large hydrophobic pocket. The length and flexibility of the methylene (B1212753) linker in the this compound structure are important for achieving an optimal orientation of the imidazole ring within this pocket. Modifications to the imidazole ring, such as the addition of small alkyl or aryl groups, can enhance hydrophobic interactions and improve agonist activity. researchgate.net

The insights gained from SAR studies have enabled the rational design of this compound derivatives with enhanced bioactivity and improved pharmacological profiles.

In the context of PTP1B inhibition, a structure-based drug design approach has proven effective. nih.gov Using X-ray crystallography of inhibitors bound to the PTP1B enzyme, researchers can precisely map the interactions between the molecule and the protein. nih.gov This allows for the targeted modification of the lead compound. For example, by observing that a particular region of the binding site is hydrophobic, designers can add lipophilic substituents to the benzoic acid or imidazole ring to increase binding affinity. This approach facilitated the development of oxalylarylaminobenzoic acids into highly potent and selective PTP1B inhibitors that occupy not only the primary catalytic site but also a secondary, non-catalytic phosphotyrosine binding site, leading to enhanced potency. nih.gov

For PPAR-γ agonism, rational design has focused on developing selective PPAR-γ modulators (SPPARγMs) that exhibit partial agonism. nih.gov This strategy aims to retain the insulin-sensitizing effects while minimizing the side effects associated with full agonists. nih.gov Guided by molecular docking studies, modifications can be made to the this compound scaffold to alter its interaction with the coactivator binding surface of the receptor. nih.govnih.gov For instance, altering the substitution pattern on the imidazole or phenyl rings can introduce steric hindrance that prevents the receptor from adopting the fully active conformation required for recruiting coactivator proteins, resulting in a partial agonist profile. researchgate.net This rational approach allows for the fine-tuning of the biological response to achieve a better therapeutic window.

Catalytic Applications of 4 1h Imidazol 1 Ylmethyl Benzoic Acid and Its Metal Complexes

Role as an Organic Catalyst in Chemical Transformations

There is no available scientific literature that investigates or reports the use of 4-(1H-imidazol-1-ylmethyl)benzoic acid as a standalone organic catalyst in chemical transformations. The potential for the imidazole (B134444) group to act as a basic catalyst and the carboxylic acid group to function as an acidic catalyst suggests a possible bifunctional nature, but this has not been experimentally verified or documented for this specific molecule.

Heterogeneous Catalysis by MOFs Derived from this compound

No metal-organic frameworks (MOFs) synthesized using This compound as the primary or secondary organic linker for the purpose of heterogeneous catalysis are described in the reviewed literature. The synthesis and catalytic activity of MOFs are highly dependent on the specific geometry and electronic properties of the organic linkers, and it appears this particular compound has not been explored for this application.

There are no documented investigations into the use of MOFs derived from This compound for catalyzing cyanosilylation reactions. Research in this area typically focuses on MOFs with accessible Lewis acidic metal sites, and there is no data to indicate that a MOF containing this ligand has been synthesized and tested for such reactivity.

A discussion on metal-ligand synergism requires detailed mechanistic studies of a catalytic cycle involving a metal complex of the ligand. As there are no reports on the catalytic activity of metal complexes of This compound , no information on synergistic effects between a metal center and this ligand is available.

Advanced Catalytic Processes

The application of This compound or its metal complexes in advanced catalytic processes such as photocatalysis, electrocatalysis, or asymmetric catalysis has not been reported in the scientific literature.

Material Science Applications and Functional Materials Development

Use as a Building Block for Functional Materials

4-(1H-imidazol-1-ylmethyl)benzoic acid and its derivatives are considered excellent building blocks for the engineering of molecular self-assembly. nih.gov The molecule's two distinct functional ends—the carboxylate group and the nitrogen atoms of the imidazole (B134444) ring—can coordinate with metal ions in various ways. This versatility in coordination modes, combined with the flexible methylene (B1212753) spacer, allows for the construction of materials with diverse architectures and dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) networks and three-dimensional (3D) frameworks.

The imidazole group can coordinate to metal centers, while the carboxylate group can exhibit different binding modes (e.g., monodentate, bidentate bridging), influencing the final structure and properties of the resulting material. By carefully selecting metal ions and reaction conditions, researchers can rationally design functional materials with tailored characteristics. For example, the related ligand 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid has been used to synthesize lanthanide coordination polymers with unique helical chain-like structures. nih.gov Similarly, other imidazole- and carboxylate-containing ligands have been successfully employed to create a range of metal-organic frameworks with varying topologies. researchgate.netepa.gov

Integration into Polymer Systems

The primary way this compound is integrated into polymer systems is through the formation of coordination polymers. In these materials, the organic ligand acts as a bridge, linking metal ions or metal clusters into an extended polymeric network. The resulting structure is highly dependent on the coordination geometry of the metal ion and the binding fashion of the ligand.

For instance, studies on the analogous ligand 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid have shown its ability to form 2D networks with Ni(II) ions, where the ligand bridges the metal cations. researchgate.net In such structures, the interplay of coordination bonds and weaker intermolecular forces, like hydrogen bonding and π-π stacking, helps to stabilize the extended polymeric architecture. nih.govresearchgate.net The flexibility of the ligand, particularly the rotation around the methylene group, allows the framework to adapt to different metal centers and guest molecules, which is a key feature in the design of dynamic or "smart" materials. nih.gov

Exploration in Advanced Optical Materials

Coordination polymers constructed from ligands containing imidazole and carboxylate functionalities have shown significant potential as luminescent materials. The organic ligand can act as an "antenna," absorbing light energy and transferring it to a metal center, which then emits light. This is particularly effective with lanthanide ions (such as Tb³⁺ and Eu³⁺), which are known for their sharp and characteristic emission bands.

A study on lanthanide coordination polymers built with the related ligand 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid (HL) demonstrated this phenomenon. The terbium-based polymer exhibited bright green luminescence with a notable quantum yield, while the europium complex showed poorer efficiency. researchgate.net This highlights how the choice of metal ion is crucial for tuning the optical output. Similarly, coordination polymers involving other metals, such as zinc, have also been reported to be fluorescent. mdpi.com

| Complex | Ligand | Emission Color | Quantum Yield |

|---|---|---|---|

| [Tb₂(L)₅(NO₃)(H₂O)₄]n | 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid | Bright Green | 15% |

| [Eu₂(L)₅(NO₃)(H₂O)₄]n | 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid | Poor Luminescence | N/A |

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications and signal processing. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses. The structure of this compound, containing aromatic rings, suggests potential for NLO applications.

While direct experimental studies on the NLO properties of this specific compound are not widely reported, research on related imidazole and benzimidazole (B57391) derivatives is promising. nih.govsemanticscholar.org For example, theoretical studies using Density Functional Theory (DFT) on various benzimidazole derivatives have been conducted to calculate their hyperpolarizability, a key measure of NLO activity. nih.gov These studies indicate that molecules with similar electronic structures can be eye-catching NLO materials. The presence of π-electron systems in the imidazole and benzene (B151609) rings allows for charge transfer, a critical feature for NLO response. semanticscholar.org Further investigation into coordination polymers incorporating this ligand could reveal enhanced NLO properties due to the organized, crystalline arrangement of the molecules.

Gas Adsorption and Separation Technologies

Metal-organic frameworks are renowned for their high porosity and large surface areas, making them excellent candidates for gas storage and separation applications. The ability to tune the pore size and chemical environment within MOFs by choosing specific organic linkers is a key advantage.

The imidazole and carboxylate groups of this compound can create a framework with specific binding sites for gas molecules. The nitrogen atoms in the imidazole ring, for instance, can act as Lewis basic sites, which can lead to preferential adsorption of certain gases like CO₂.

Research on a MOF constructed from the related ligand 4-((4-(1H-imidazol-1-yl)phenylimino)methyl)benzoic acid demonstrated selective gas uptake. researchgate.net This cadmium-based MOF, named X-dia-2-Cd, showed a higher affinity for acetylene (B1199291) (C₂H₂) over carbon dioxide (CO₂) at 298 K and 1 bar. A dynamic column breakthrough experiment confirmed the material's ability to separate a 1:1 mixture of these two gases. researchgate.net This type of research underscores the potential for designing MOFs with tailored gas separation properties by modifying the core ligand structure.

| MOF Name | Ligand | Gas | Uptake at 1 bar (298 K) |

|---|---|---|---|

| X-dia-2-Cd | 4-((4-(1H-imidazol-1-yl)phenylimino)methyl)benzoic acid | C₂H₂ | 30 cm³ g⁻¹ |

| CO₂ | 10 cm³ g⁻¹ |

Water Vapor Sorption Properties

While direct studies on the water vapor sorption properties of pure this compound are not extensively documented, its true utility in this domain is realized when it is incorporated as a ligand in the synthesis of metal-organic frameworks (MOFs). These crystalline materials, composed of metal ions or clusters coordinated to organic ligands, exhibit high porosity and tunable surface chemistry, making them excellent candidates for various adsorption applications, including the capture of water vapor.

The functional groups within this compound, namely the imidazole ring and the carboxylic acid group, provide versatile coordination sites for metal ions. This allows for the construction of robust and porous frameworks. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can bind to metal centers, creating extended three-dimensional networks.

One notable example involves a metal-organic framework synthesized using a derivative ligand, 4-((4-(1H-imidazol-1-yl)phenylimino)methyl)benzoic acid. An 8-fold interpenetrated diamondoid MOF, [Cd(Imibz)2], demonstrated significant water vapor sorption capabilities. researchgate.net This material exhibited a working capacity of 12 wt% for water vapor uptake in humidity swings between 0% and 60% relative humidity (RH). researchgate.net Furthermore, the material showed excellent recyclability, maintaining this working capacity over 50 cycles at 300 K. researchgate.net This stability is a critical factor for practical applications in atmospheric water harvesting and dehumidification.

The kinetics of water vapor sorption and desorption are also crucial for the performance of such materials. For a 12.2 mg sample of the aforementioned cadmium-based MOF, the adsorption process took 40 minutes, while desorption was completed in 30 minutes for a 0-60% RH swing. researchgate.net In a different humidity swing scenario, the adsorption and desorption times were 15 minutes and 30 minutes, respectively. researchgate.net These findings highlight the potential for designing and fabricating MOFs with tailored water sorption characteristics by carefully selecting the organic ligand, such as derivatives of this compound.

Table 1: Water Vapor Sorption Properties of a MOF Derived from a this compound Analogue

| Property | Value | Conditions |

|---|---|---|

| Working Capacity | 12 wt% | 0-60% Relative Humidity Swing |

| Recyclability | Maintained for 50 cycles | 300 K |

| Adsorption Time | 40 min | 0-60% RH swing |

| Desorption Time | 30 min | 0-60% RH swing |

| Adsorption Time | 15 min | Alternative humidity swing |

| Desorption Time | 30 min | Alternative humidity swing |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Transfer)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap typically indicates high chemical reactivity and polarizability, suggesting the molecule can be easily excited. For 4-(1H-imidazol-1-ylmethyl)benzoic acid, analysis of the spatial distribution of these orbitals would reveal which parts of the molecule (the benzoic acid moiety, the imidazole (B134444) ring, or the methylene (B1212753) bridge) are the primary sites for electron donation and acceptance. This information is fundamental to understanding intramolecular charge transfer phenomena.

Table 8.1: Hypothetical Frontier Molecular Orbital Energies No published data is available for this compound. The table below is a template for how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.

Furthermore, a Potential Energy Distribution (PED) analysis would be performed to assign the calculated vibrational modes to specific types of atomic motion, such as stretching, bending, or torsional vibrations within the molecule. For this compound, this would allow for the unambiguous assignment of vibrations associated with the C=O and O-H of the carboxylic acid, the C-N and C=N bonds of the imidazole ring, and the C-H bonds of the aromatic rings and the methylene linker.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents neutral potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring as regions of negative potential. In contrast, the hydrogen atom of the carboxylic acid and the hydrogens on the aromatic rings would be expected to show positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules and its sites of reactivity.

Analysis of Non-Bonding Orbitals, Excitation Energies, and Fukui Functions

A more in-depth electronic structure analysis involves studying the non-bonding orbitals (NBOs) to understand charge delocalization and hyperconjugative interactions that contribute to molecular stability. Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic excitation energies and the corresponding UV-Vis absorption spectra.

Fukui functions are reactivity indices derived from DFT that help to identify the most electrophilic and nucleophilic sites within a molecule with greater precision than MEP maps alone. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the specific atoms most likely to participate in chemical reactions.

Molecular Docking and Dynamics Simulations

While quantum mechanical calculations provide detailed information about an isolated molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates. If this compound were to be investigated for potential biological activity, docking studies would be performed to predict its binding mode and affinity within the active site of a target protein. The simulation would identify key intermolecular interactions, such as hydrogen bonds, and hydrophobic or electrostatic interactions, that stabilize the complex.

Following docking, molecular dynamics (MD) simulations could be employed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions, offering insights into the flexibility of both the ligand and the protein's active site upon binding.

Prediction of Protein Binding and Enzyme Interactions

While specific, large-scale computational screening studies detailing the protein binding profile of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential for interactions with biological macromolecules. The imidazole ring is a well-known bioisostere for other functional groups and can act as a hydrogen bond acceptor or donor, while the carboxylic acid moiety is a classic hydrogen bond donor and can form salt bridges with positively charged residues like arginine and lysine.

Molecular docking simulations are a primary computational tool to predict how this molecule might bind to the active site of an enzyme or a receptor. These simulations would typically involve:

Target Identification: Selecting proteins or enzymes where imidazole or benzoic acid derivatives have shown activity.

Binding Site Analysis: Mapping the active site of the target to identify key amino acid residues.

Docking and Scoring: Placing the ligand (this compound) into the binding site in various conformations and using a scoring function to estimate the binding affinity.

The predicted interactions would likely involve a combination of hydrogen bonds, salt bridges, and aromatic (π-π) stacking, as outlined in the conceptual table below.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Histidine, Serine |

| Imidazole Ring | Hydrogen Bonding, π-π Stacking | Histidine, Phenylalanine, Tyrosine, Tryptophan |